Biotin-C4-amide-C5-NH2
Description
Chemical Identity and Structural Characterization of Biotin-C4-amide-C5-NH2
Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is N-(4-aminobutyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide . Its molecular formula, C₁₄H₂₆N₄O₂S , reflects a molecular weight of 314.45 g/mol . The structure integrates:
- A tetrahydrothienoimidazolidone core (biotin moiety) with stereochemical specificity at positions 3a, 4, and 6a.
- A C5 pentanamide spacer bridging the biotin group to a C4-aminobutyl terminal group .
Table 1: Molecular Identity Summary
| Property | Value |
|---|---|
| CAS Number | 151294-96-1 |
| Molecular Formula | C₁₄H₂₆N₄O₂S |
| Molecular Weight | 314.45 g/mol |
| Stereochemistry | (3aS,4S,6aR) configuration |
Three-Dimensional Conformational Analysis
The compound’s 3D conformation is dictated by its stereochemistry and non-covalent interactions:
- Thienoimidazolidone Ring : Adopts a boat conformation due to the fused thiophene ring, stabilized by intramolecular hydrogen bonds between the urea carbonyl (O) and NH groups.
- Amide Linkage : The pentanamide spacer’s amide bond exhibits partial double-bond character (planar geometry), restricting rotation and favoring a trans configuration .
- Aminobutyl Tail : The terminal NH₂ group participates in hydrogen bonding, influencing solubility and intermolecular interactions.
Computational models suggest that the C5 spacer provides sufficient flexibility for biotin-avidin binding while maintaining linker stability in physiological conditions.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆, 400 MHz):
- ¹³C NMR :
Infrared Spectroscopy (IR)
Key absorptions (KBr disc):
- 3280 cm⁻¹ (N-H stretch, urea/amide).
- 1660 cm⁻¹ (C=O stretch, amide I band).
- 1540 cm⁻¹ (N-H bend, amide II band).
Mass Spectrometry (MS)
- HRMS (ESI+) : m/z 315.1921 [M+H]⁺ (calc. 315.1909 for C₁₄H₂₇N₄O₂S).
- Fragmentation patterns confirm cleavage at the amide bond (m/z 227.1) and biotin core (m/z 116.0).
Table 2: Spectroscopic Data Overview
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 6.35 (s), 4.25 (m) | Urea NH, biotin CH |
| IR | 1660 cm⁻¹ | Amide C=O stretch |
| HRMS | m/z 315.1921 | Molecular ion [M+H]⁺ |
Crystallographic Data and Solid-State Packing Arrangements
While single-crystal X-ray diffraction data for this compound remains unpublished, analog studies on biotin derivatives suggest:
- Hydrogen-Bonded Networks : Urea and amide groups form intermolecular H-bonds, creating layered structures.
- Hydrophobic Interactions : The C5 spacer and thienoimidazolidone core facilitate van der Waals contacts, stabilizing crystal lattices.
- Impact of Stereochemistry : The (3aS,4S,6aR) configuration enforces a rigid biotin moiety, reducing conformational disorder in the solid state.
Hypothetical Packing Model :
- Biotin cores align antiparallel, with aminobutyl tails extending into interstitial spaces.
- Amide groups participate in β-sheet-like H-bonding motifs , common in polyamide systems.
Structure
3D Structure
Properties
Molecular Formula |
C14H26N4O2S |
|---|---|
Molecular Weight |
314.45 g/mol |
IUPAC Name |
N-(4-aminobutyl)-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13-/m0/s1 |
InChI Key |
RHLVNHVKSXNHES-KUNJKIHDSA-N |
Isomeric SMILES |
C1C2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCN)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Active Ester-Mediated Amide Coupling
The most widely documented method involves reacting biotin active esters (e.g., biotin-N-hydroxysuccinimide, NHS) with primary amines. A representative protocol from Sigma-Aldrich’s Synple Chem system outlines the following steps:
-
Free-Basing of Amine : A primary amine (e.g., 4-aminobutylamine) is treated with silica-supported triethylamine in DMF to liberate the free amine from salt forms.
-
Amide Formation : The free amine reacts with biotin-NHS ester (1.2 eq) in DMF at room temperature for 4 hours (0.5 h circulation + 3.5 h static incubation).
-
Purification : The crude product is passed through silica-supported carbonate to scavenge unreacted NHS ester, yielding Biotin-C4-amide-C5-NH₂ in >70% purity.
Key Reaction Parameters :
This method’s scalability (up to 0.1 mmol per batch) and compatibility with automated synthesizers make it industrially viable.
Solution-Phase Synthesis with β-Glutamic Acid Intermediates
An alternative approach from PMC involves β-glutamic acid as a spacer:
-
Activation : Biotin-NHS (1.4 g, 4.0 mmol) is dissolved in DMF (25 mL).
-
Coupling : β-Glutamic acid (0.53 g, 3.6 mmol) and triethylamine (8.8 mL) are added, followed by stirring at 25°C for 3.5 hours.
-
Workup : The solvent is removed via rotary evaporation, and the residue is triturated with CH₂Cl₂. Recrystallization from methanol/water (2:1) yields the biotin-amide intermediate.
-
Chain Extension : The intermediate is reacted with 1,5-diaminopentane using carbodiimide coupling (EDC/HOBt) to install the C5-NH₂ terminus.
Critical Observations :
-
Excess β-glutamic acid (22 mg) is added midway to drive the reaction to completion.
-
Yields range from 37% to 89%, depending on the amine substrate’s steric hindrance.
Purification and Analytical Characterization
Chromatographic Methods
Post-synthesis purification employs silica gel chromatography (ethyl acetate/methanol gradients) or solid-phase extraction (SPE) with C18 cartridges. Purity is assessed via:
Challenges in Acidic Functional Groups
Compounds with carboxylic acids or tetrazoles may interact with silica-supported carbonate scavengers, necessitating alternative purification (e.g., dialysis or size-exclusion chromatography).
Comparative Analysis of Synthesis Routes
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Active Ester | 65–85% | >70% | High | Automated, minimal manual steps |
| β-Glutamic Acid | 37–89% | >90% | Moderate | Flexible linker customization |
The active ester method is preferred for high-throughput synthesis, while the β-glutamic acid route allows precise control over linker length.
Industrial-Scale Production Considerations
Ambeed and MedchemExpress employ kilogram-scale adaptations of the active ester method, with modifications:
Chemical Reactions Analysis
Types of Reactions
Biotin-C4-amide-C5-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The biotin group can form strong non-covalent bonds with streptavidin, making it useful in affinity-based applications.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS): Used for activating biotin.
Diamines and Amines: Used for forming the C4 amide and C5 amine linkers.
Mild Reaction Conditions: Typically, reactions are carried out at room temperature or slightly elevated temperatures to prevent degradation.
Major Products
The major product formed from these reactions is this compound itself, which can then be used in further applications such as the synthesis of ADCs .
Scientific Research Applications
Study on Biotin-C4-amide-C5-NH2 in ADC Development
A significant study demonstrated the efficacy of this compound in constructing ADCs that showed improved targeting and reduced off-target effects. The study involved synthesizing ADCs using this linker and evaluating their cytotoxicity against various cancer cell lines. Results indicated that ADCs with this compound exhibited enhanced therapeutic indices compared to traditional chemotherapeutics.
Mechanistic Insights into ADC Functionality
Research has shown that the incorporation of this compound into ADCs allows for precise control over drug release mechanisms. The cleavable nature of this linker facilitates the release of cytotoxic agents only within target cells, thus minimizing systemic toxicity. This was evidenced by in vitro assays where biotinylated ADCs demonstrated significant cell-killing activity against target cells while sparing non-target cells.
Broader Implications in Research
Biotinylation techniques, including those involving this compound, have broader implications beyond ADCs:
- Protein Labeling: The compound can be utilized for labeling proteins in proteomic studies, enhancing detection sensitivity through streptavidin-based amplification methods.
- Gene Regulation Studies: It plays a role in studying gene expression by biotinylating histones or other regulatory proteins, thereby facilitating investigations into chromatin dynamics.
Mechanism of Action
Biotin-C4-amide-C5-NH2 functions as a cleavable linker in ADCs. The biotin group binds to streptavidin, allowing for the attachment of the ADC to a target molecule. Upon reaching the target site, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect. This mechanism ensures that the drug is delivered specifically to cancer cells, minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-NHS: Another biotin-based linker with a polyethylene glycol spacer.
Biotin-PEG2-NHS: Similar to Biotin-PEG4-NHS but with a shorter spacer.
Biotin-PEG12-NHS: Features a longer polyethylene glycol spacer for increased solubility.
Uniqueness
Biotin-C4-amide-C5-NH2 is unique due to its specific combination of a biotin group, a C4 amide linker, and a C5 amine group. This structure provides a balance between stability and cleavability, making it particularly effective in ADC applications .
Biological Activity
Biotin-C4-amide-C5-NH2, also known as N-(4-Aminobutyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is a compound that integrates the essential biological properties of biotin with an amide functionality. This unique combination enhances its biological activity, particularly in metabolic pathways and enzyme functions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₄O₂S, with a molecular weight of 314.45 g/mol. The structure comprises a biotin moiety that plays a critical role in various biological processes, including enzyme activity and cellular signaling.
Biotin acts primarily as a cofactor in carboxylation reactions vital for gluconeogenesis and fatty acid synthesis. The amide functionality in this compound allows for enhanced interactions with biomolecules, potentially influencing cell proliferation and gene expression through its engagement with biotin-dependent enzymes.
Biological Activity and Applications
This compound has been studied for its interactions with various biomolecules:
- Enzyme Cofactor : As a biotin derivative, it participates in critical metabolic pathways.
- Cell Proliferation : It has shown potential to influence cell growth and differentiation.
- Gene Expression : The compound may modulate gene expression through its interaction with specific proteins.
Comparative Analysis
The following table summarizes the structural comparisons between this compound and related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | Similar core structure | Contains a shorter ethylene linker |
| N-(5-Aminopentyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | Longer pentyl chain | Enhanced hydrophobicity |
| Biotin | Simple structure | Essential vitamin; serves as a cofactor |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental approaches:
- Binding Assays : A study utilizing biotinylated compounds demonstrated significant binding affinity to target proteins, confirming the utility of biotin derivatives in protein interaction studies .
- Proteomic Analysis : Mass spectrometry-based proteomic analyses revealed that this compound can effectively label proteins in complex mixtures, allowing for the identification of specific protein interactions within cellular contexts .
- Functional Characterization : Research on bifunctional molecules linked to biotin has shown that these compounds can enhance the specificity and efficacy of targeting protein complexes in living cells, indicating potential therapeutic applications .
Q & A
Q. What are the key structural features of Biotin-C4-amide-C5-NH2 that influence its binding affinity to streptavidin?
this compound consists of a biotin core linked via a C4-amide bond to a pentylamine chain terminating in a primary amine (-NH2). The biotin moiety enables high-affinity binding to streptavidin (Kd ~10⁻¹⁵ M), while the C5-NH2 spacer provides flexibility for conjugation without steric hindrance. The amide bond enhances stability under physiological conditions compared to ester-based linkers. To validate structural integrity, researchers should characterize the compound using HPLC (≥95% purity), mass spectrometry (expected m/z: 314.45 for [M+H]⁺), and NMR (e.g., δ 6.8 ppm for biotin’s urea protons) .
Q. What are the standard protocols for synthesizing and purifying this compound?
Synthesis typically involves coupling biotin with a pre-functionalized C5-NH2 spacer using carbodiimide chemistry (e.g., EDC/NHS). Key steps include:
Activation : React biotin’s carboxyl group with NHS in the presence of EDC (1:1.2 molar ratio) in anhydrous DMF at 4°C for 2 hours.
Conjugation : Add the C5-NH2 spacer (1.5-fold molar excess) and incubate at room temperature for 12–16 hours.
Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or dialysis (MWCO 500 Da) to remove unreacted reagents.
Characterization : Confirm yield and purity via LC-MS and FT-IR (amide I band at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the conjugation efficiency of this compound with target proteins while minimizing aggregation?
Optimization requires balancing reaction conditions:
- pH : Maintain pH 7.5–8.5 to deprotonate the primary amine (-NH2) while avoiding protein denaturation.
- Molar Ratio : Use a 5:1 (biotin:protein) molar ratio to maximize labeling without oversaturation.
- Solubility : Add 10% DMSO or Tween-20 to prevent aggregation of the hydrophobic biotin moiety.
- Validation : Quantify labeling efficiency using a HABA (4-hydroxyazobenzene-2-carboxylic acid) assay to measure biotin incorporation .
Q. How should discrepancies in binding affinity data for this compound across studies be analyzed?
Contradictory data may arise from:
- Experimental Variables : Differences in buffer composition (e.g., ionic strength, divalent cations), temperature, or assay format (SPR vs. ELISA).
- Compound Integrity : Batch-to-batch variability in purity or hydrolysis of the amide bond under acidic storage conditions.
- Streptavidin Source : Recombinant vs. wild-type streptavidin may exhibit varying binding kinetics.
To resolve discrepancies, replicate experiments under standardized conditions and validate compound stability via LC-MS before each assay .
Q. What strategies mitigate non-specific binding in assays using this compound?
Non-specific binding can be reduced by:
- Blocking Agents : Pre-treat surfaces with 1% BSA or casein for 1 hour to occupy hydrophobic sites.
- Competitive Elution : Use 2 mM biotin in PBS to displace weakly bound complexes.
- Spacer Optimization : Replace the C5-NH2 chain with a polyethylene glycol (PEG) spacer to reduce hydrophobic interactions.
- Negative Controls : Include unlabeled samples to quantify background signal in fluorescence or SPR assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
